
2,2'-Disulfanediylbis(4-ethyl-1,3-benzothiazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Disulfanediylbis(4-ethyl-1,3-benzothiazole) is a chemical compound known for its unique structure and properties It belongs to the class of benzothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis(4-ethyl-1,3-benzothiazole) typically involves the reaction of 2-mercaptobenzothiazole with an appropriate alkylating agent under controlled conditions. One common method involves the use of 4-ethyl-2-mercaptobenzothiazole as a starting material, which is then oxidized to form the disulfide linkage .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation reactions using oxidizing agents such as hydrogen peroxide or iodine. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2’-Disulfanediylbis(4-ethyl-1,3-benzothiazole) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bond, yielding thiol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or alkylating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzothiazoles.
Scientific Research Applications
2,2’-Disulfanediylbis(4-ethyl-1,3-benzothiazole) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory effects.
Industry: Utilized in the production of rubber and plastic additives, as well as in the formulation of dyes and pigments
Mechanism of Action
The mechanism of action of 2,2’-Disulfanediylbis(4-ethyl-1,3-benzothiazole) involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may affect oxidative stress pathways, leading to the generation of reactive oxygen species (ROS) and subsequent cellular effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Disulfanediylbis(1,3-benzothiazole)
- 2,2’-Disulfanediylbis(4-chlorobenzoic acid)
- 2,2’-Disulfanediylbis(4-methyl-1,3-benzothiazole)
Uniqueness
2,2’-Disulfanediylbis(4-ethyl-1,3-benzothiazole) is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This substitution may enhance its solubility and interaction with biological targets compared to other similar compounds .
Properties
CAS No. |
88190-79-8 |
|---|---|
Molecular Formula |
C18H16N2S4 |
Molecular Weight |
388.6 g/mol |
IUPAC Name |
4-ethyl-2-[(4-ethyl-1,3-benzothiazol-2-yl)disulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C18H16N2S4/c1-3-11-7-5-9-13-15(11)19-17(21-13)23-24-18-20-16-12(4-2)8-6-10-14(16)22-18/h5-10H,3-4H2,1-2H3 |
InChI Key |
DFUYINQLZGUAOO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)SSC3=NC4=C(C=CC=C4S3)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{1-[(4-Methoxyphenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-imidazole](/img/structure/B14384469.png)
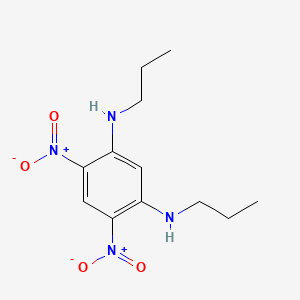

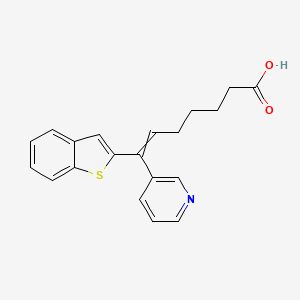
![1-[2-(Ethenyloxy)ethyl]-2,5-dimethylpiperidin-4-one](/img/structure/B14384489.png)
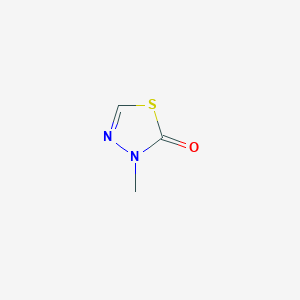

![Methyl [5-(9-bromononyl)thiophen-2-yl]acetate](/img/structure/B14384498.png)
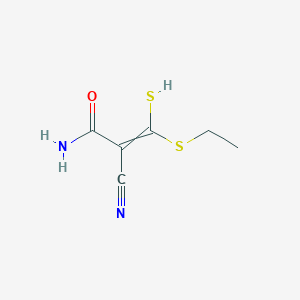


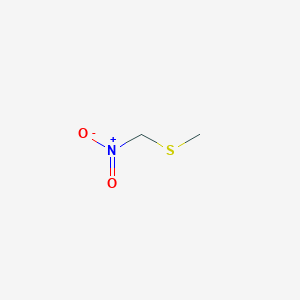
![2-(2-Acetylanilino)-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B14384529.png)
